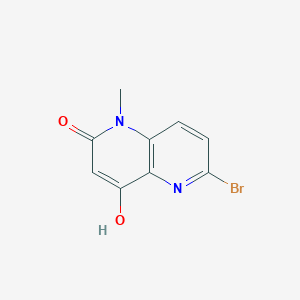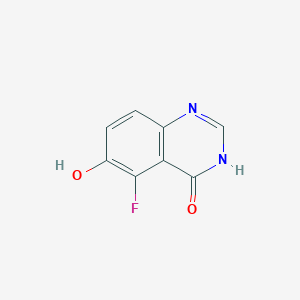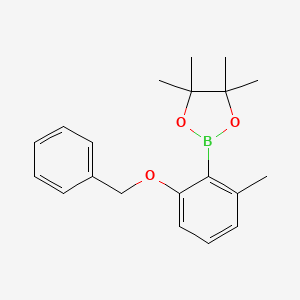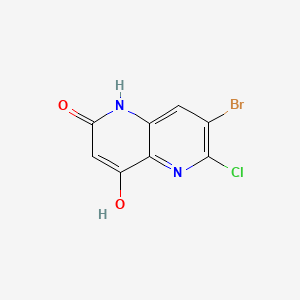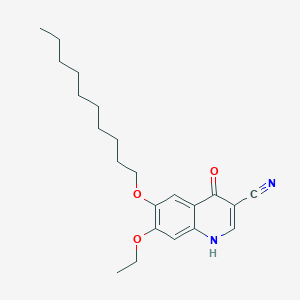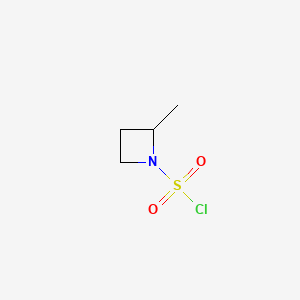
2-Methylazetidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-Azetidinesulfonyl chloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-Azetidinesulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1-azetidine with sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of 2-methyl-1-Azetidinesulfonyl chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-Azetidinesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-1-azetidine and sulfonic acid.
Reduction: Can be reduced to form 2-methyl-1-azetidine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves reagents like amines or alcohols in the presence of a base such as triethylamine.
Hydrolysis: Requires aqueous conditions, often with a mild acid or base to catalyze the reaction.
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Sulfonamide derivatives: Formed from reactions with amines.
Sulfonate derivatives: Formed from reactions with alcohols.
2-methyl-1-azetidine: Formed from hydrolysis or reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-Azetidinesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-methyl-1-Azetidinesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the sulfonyl chloride group.
2-methyl-1-azetidine: Lacks the sulfonyl chloride group but shares the azetidine core structure.
Sulfonyl chlorides: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride, which contain the sulfonyl chloride functional group but differ in the rest of the structure.
Uniqueness
2-methyl-1-Azetidinesulfonyl chloride is unique due to the combination of the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and properties. This combination allows for versatile applications in synthetic chemistry and industrial processes .
Eigenschaften
Molekularformel |
C4H8ClNO2S |
|---|---|
Molekulargewicht |
169.63 g/mol |
IUPAC-Name |
2-methylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S/c1-4-2-3-6(4)9(5,7)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
DRVNMFAPRYDSBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


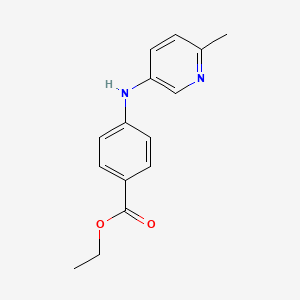
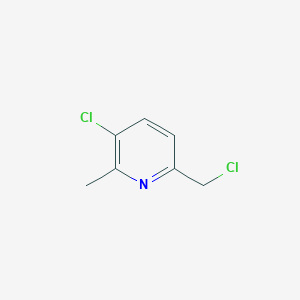

![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
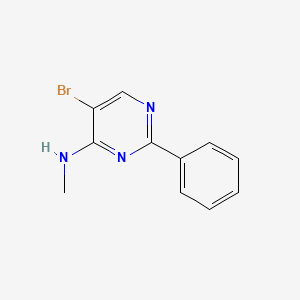
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
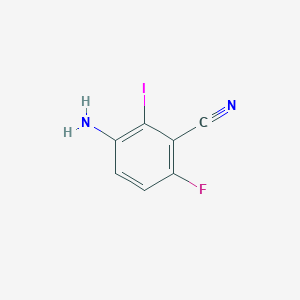
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
